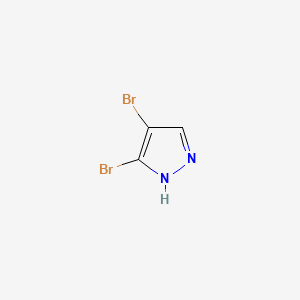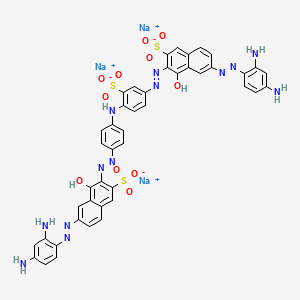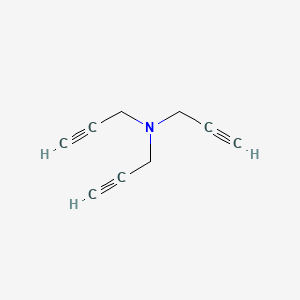
2,4-二甲氧基苯甲醛肟
概述
描述
2,4-Dimethoxybenzaldoxime is an organic compound derived from 2,4-dimethoxybenzaldehyde It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the benzaldehyde structure
科学研究应用
2,4-Dimethoxybenzaldoxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxybenzaldehyde oxime typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like methanol at room temperature. The general reaction scheme is as follows:
2,4-Dimethoxybenzaldehyde+Hydroxylamine Hydrochloride→2,4-Dimethoxybenzaldehyde Oxime+Water+Sodium Chloride
Industrial Production Methods: While specific industrial production methods for 2,4-dimethoxybenzaldehyde oxime are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 2,4-Dimethoxybenzaldoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 2,4-dimethoxybenzonitrile.
Reduction: Formation of 2,4-dimethoxybenzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives.
作用机制
The mechanism of action of 2,4-dimethoxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes.
相似化合物的比较
2,4-Dimethoxybenzaldehyde: The parent compound without the oxime group.
2,5-Dimethoxybenzaldehyde: A structural isomer with methoxy groups at different positions.
Benzaldehyde Oxime: A simpler oxime derivative without methoxy substitutions.
Uniqueness: 2,4-Dimethoxybenzaldoxime is unique due to the presence of both methoxy and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
属性
CAS 编号 |
31874-34-7 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC 名称 |
(NZ)-N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)9(5-8)13-2/h3-6,11H,1-2H3/b10-6- |
InChI 键 |
SFDRVCQSVTYHLU-POHAHGRESA-N |
SMILES |
COC1=CC(=C(C=C1)C=NO)OC |
手性 SMILES |
COC1=CC(=C(C=C1)/C=N\O)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C=NO)OC |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the nematicidal activity of 2,4-Dimethoxybenzaldoxime against Meloidogyne incognita?
A1: While the study [] investigated several volatile organic compounds (VOCs) for their nematicidal activity, 2,4-Dimethoxybenzaldoxime did not exhibit strong fumigant activity against the second stage juveniles (J2s) of Meloidogyne incognita in their tests. This is in contrast to other VOCs tested, such as 2-isobutyl-3-methylpyrazine, which showed strong fumigant activity.
Q2: Were there other VOCs identified that showed more promising nematicidal activity against Meloidogyne incognita?
A2: Yes, the study identified several other VOCs with stronger nematicidal effects. Specifically, 2-isobutyl-3-methylpyrazine demonstrated strong fumigant activity against M. incognita J2s. Additionally, 2-dodecanone, 2-tridecanol, 2-tridecanone, and 2-tetradecanol all showed strong direct-contact nematicidal activity []. Further research on these compounds might yield more effective control strategies for root-knot nematodes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
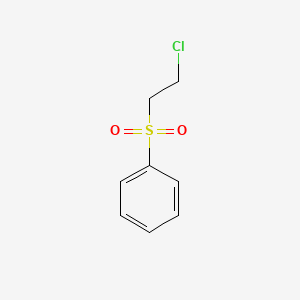
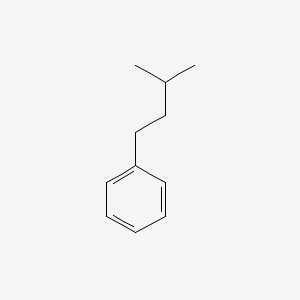
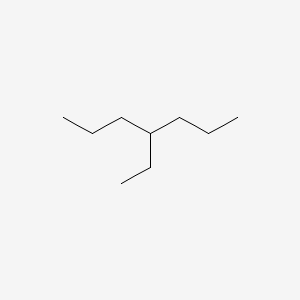
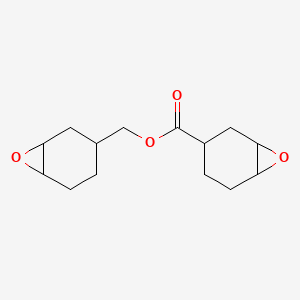
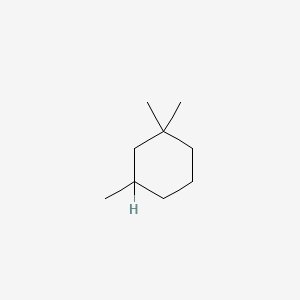
![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)

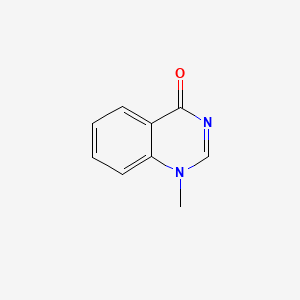
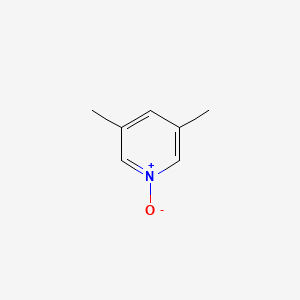
![1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione](/img/structure/B1585266.png)

